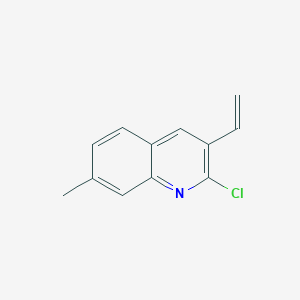

2-Chloro-7-methyl-3-vinylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-7-methyl-3-vinylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a chlorine atom at the second position, a methyl group at the seventh position, and a vinyl group at the third position makes this compound unique and potentially useful in various chemical reactions and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-3-vinylquinoline can be achieved through various methods. One common approach involves the reaction of 2-chloroquinoline with a suitable methylating agent to introduce the methyl group at the seventh position. The vinyl group can be introduced through a subsequent reaction with a vinylating agent. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-7-methyl-3-vinylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The chlorine atom at the second position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the second position .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

Research indicates that 2-Chloro-7-methyl-3-vinylquinoline exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that compounds with similar structures often interact with biological targets such as DNA and specific enzymes, leading to disruptions in cellular processes. For instance, compounds in the quinoline family are known for their antimalarial, antibacterial, and anticancer activities .

Structure-Activity Relationship Studies

A structure-activity relationship (SAR) study of related compounds has revealed that chlorinated arylvinylquinolines demonstrate enhanced potency compared to their fluorinated and methoxylated analogues. For example, a chlorinated derivative showed a half-maximal effective concentration (EC50) of 37.0 nM against certain cancer cell lines, highlighting the importance of halogen substituents in enhancing biological activity .

Organic Synthesis Applications

Versatile Intermediate

Due to its reactive chloro and vinyl groups, this compound serves as a versatile intermediate in organic synthesis. It can undergo nucleophilic substitution reactions at the chloro position, allowing for further functionalization or polymerization through addition reactions. This property makes it valuable in developing new synthetic pathways for complex organic molecules.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Quinoline Backbone : Starting from appropriate aniline derivatives.

- Chlorination : Introducing the chloro group using chlorinating agents.

- Vinylation : Adding the vinyl group through reactions with vinyl halides or other vinylating agents.

These steps highlight its utility as a building block for more complex chemical entities.

Case Study 1: Anticancer Activity

In a study examining various quinoline derivatives, this compound was evaluated for its anticancer properties against multiple cancer cell lines. The compound demonstrated significant cytotoxicity, with mechanisms involving DNA intercalation and enzyme inhibition being proposed as potential pathways for its action .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of this compound against Mycobacterium tuberculosis and other pathogens. The compound exhibited promising results, suggesting potential applications in treating infectious diseases .

| Compound Name | Activity Type | EC50 (nM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 37.0 | Higher potency than methoxy analogues |

| Related Quinoline Derivative | Antimicrobial | <100 | Effective against M.tb |

| Other Structural Analog | Antimalarial | <50 | Fast-acting against Plasmodium falciparum |

Mécanisme D'action

The mechanism of action of 2-Chloro-7-methyl-3-vinylquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloroquinoline: Lacks the methyl and vinyl groups, making it less versatile in certain reactions.

7-Methylquinoline: Lacks the chlorine and vinyl groups, affecting its reactivity and applications.

3-Vinylquinoline:

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .

Activité Biologique

2-Chloro-7-methyl-3-vinylquinoline is a compound belonging to the quinoline family, notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is characterized by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | C12H10ClN |

| Molecular Weight | 219.66 g/mol |

| IUPAC Name | 2-chloro-3-vinyl-7-methylquinoline |

| Canonical SMILES | CCOC1=CC2=NC(=C(C=C2C=C1)Cl) |

The compound features a chloro group at position 2, a methyl group at position 7, and a vinyl group at position 3, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting its structure and function, which may lead to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit various bacterial strains, potentially through mechanisms involving cell wall disruption or interference with protein synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound against multiple cancer cell lines, including U87 (human glioblastoma), K562 (chronic myeloid leukemia), and A549 (lung adenocarcinoma). The results indicated significant cytotoxicity with IC50 values ranging from low nanomolar concentrations (0.4 nM to 9.5 nM) across different cell lines, showcasing its potential as a therapeutic agent against various cancers .

- Mechanistic Insights : The compound's mechanism was further elucidated by examining its effects on tubulin assembly and cell cycle distribution in treated cells. It was found to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 2-Chloro-7-methoxy-3-vinylquinoline | Contains a methoxy group instead of a methyl group |

| 2-Chloro-7-ethyl-3-vinylquinoline | Exhibits different biological activities due to ethyl substitution |

Propriétés

IUPAC Name |

2-chloro-3-ethenyl-7-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)13/h3-7H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYDMDPXQVRIKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.